3-[(4-chlorophenyl)imino]-1-(2,6-dichlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They are known to bind with high affinity to multiple receptors, making them useful in the development of new derivatives . Indole is also known as benzopyrrole and contains a benzenoid nucleus .
Synthesis Analysis
Indole derivatives are synthesized for various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus is added to medicinal compounds that are biologically active pharmacophores, making it an important heterocyclic compound with broad-spectrum biological activities .Molecular Structure Analysis
Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . It contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis
Physically, indole derivatives are crystalline and colorless in nature with specific odors . More specific physical and chemical properties of “3-[(4-chlorophenyl)imino]-1-(2,6-dichlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one” are not available in the sources I found.Scientific Research Applications
Antimicrobial Properties
Several studies have highlighted the antimicrobial properties of compounds structurally related to 3-[(4-chlorophenyl)imino]-1-(2,6-dichlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one. For instance, metal chelates derived from related isatin-based Schiff bases have shown significant in-vitro antibacterial and antifungal properties, exhibiting higher biological activity compared to their parent ligands (Khalid, Sumrra, & Chohan, 2020). Additionally, some derivatives have demonstrated notable antifungal activity against strains such as Candida albicans (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2014).
Biological Activities
The synthesis of derivatives with significant antibacterial, antifungal, and antioxidant activities has been documented. For instance, certain derivatives revealed promising biological activities, pointing towards their potential in therapeutic applications (George, Parameswaran, Chakraborty, & Ravi, 2008).
Therapeutic Potential
Research into related compounds has unveiled their potential as antitubercular and antimalarial agents, indicating a broad spectrum of possible therapeutic applications (Akhaja & Raval, 2012). Furthermore, the synthesis of novel compounds from structurally similar Schiff bases has been linked to their potential in enzyme inhibition, antibacterial, cytotoxic, and antidiabetic activities, highlighting the diverse biological and medicinal implications of these compounds (Rauf et al., 2017).
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there could be future research directions in exploring the therapeutic possibilities of “3-[(4-chlorophenyl)imino]-1-(2,6-dichlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one”.
Properties
IUPAC Name |
3-(4-chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]-5-methylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2O/c1-13-5-10-20-16(11-13)21(26-15-8-6-14(23)7-9-15)22(28)27(20)12-17-18(24)3-2-4-19(17)25/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCYOHSWEIALPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=NC3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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